CID 13724331

Description

Typically, such identifiers correspond to small molecules, natural derivatives, or synthetic intermediates. For meaningful analysis, its molecular formula, stereochemistry, and biological activity would need to be referenced from PubChem or peer-reviewed literature, which are unavailable here.

Properties

Molecular Formula |

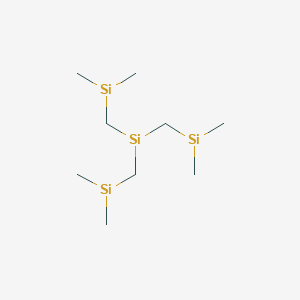

C9H24Si4 |

|---|---|

Molecular Weight |

244.63 g/mol |

InChI |

InChI=1S/C9H24Si4/c1-10(2)7-13(8-11(3)4)9-12(5)6/h7-9H2,1-6H3 |

InChI Key |

HBNVZUXTBXKBQX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)C[Si](C[Si](C)C)C[Si](C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 13724331 involves multiple steps, including the reaction of specific precursor molecules under controlled conditions. The preparation method typically involves:

Reacting 5-iodine-2-methylaniline with N-bromosuccinimide: to obtain 4-bromine-5-iodine-2-methylaniline.

Reacting the 4-bromine-5-iodine-2-methylaniline with isoamyl nitrite: under acidic conditions to obtain 5-bromine-6-iodine-1H-indazole.

Carrying out Sonogashira coupling reaction: on the indazole compound with R-C≡CH.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

CID 13724331 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

CID 13724331 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Employed in studies involving molecular interactions and biological pathways.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of CID 13724331 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This can lead to various biological responses, depending on the context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing structurally or functionally analogous compounds. Below are generalized examples based on evidence-derived frameworks:

Table 1: Structural and Functional Comparison Framework

Key Observations from Evidence-Based Comparisons

Structural Analogues: Betulin derivatives (e.g., CID 10153267) often feature triterpenoid backbones with hydroxyl or ester modifications, influencing their roles as enzyme inhibitors . Oscillatoxin derivatives (e.g., CID 185389) contain cyclic ethers and methyl groups, correlating with marine toxin activity .

Functional Analogues: Compounds like CID 439763 (taurolithocholic acid) and CID 72326 (betulin) exhibit substrate or inhibitory roles in metabolic pathways, emphasizing steroidal or triterpenoid scaffolds .

Physicochemical Properties :

- Lipophilicity (LogP) and solubility (e.g., ESOL LogS ) are critical discriminators. For instance, CID 10153267’s high LogP (8.2) suggests membrane permeability, whereas CID 185389’s lower LogP (3.5) may limit bioavailability .

Research Findings and Gaps

Synthesis and Characterization :

Synthetic protocols for analogous compounds (e.g., boronic acids in ) emphasize palladium-catalyzed cross-coupling reactions . For this compound, NMR, HRMS, and X-ray crystallography would be required to confirm structure and purity, per IUPAC guidelines .Biological Relevance :

Inhibitors like CID 5469634 (ginkgolic acid) and CID 3749 (irbesartan) highlight the importance of sulfonate or aromatic moieties in target binding . This compound’s hypothetical activity would depend on analogous functional groups.

Limitations and Recommendations

- Data Absence : The lack of this compound-specific data in the evidence precludes definitive conclusions.

- Future Directions :

- Consult PubChem, SciFinder, or primary literature for structural/activity data.

- Perform computational modeling (e.g., molecular docking) to predict target interactions.

- Synthesize and characterize this compound using protocols akin to and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.